molecular formula C10H10FN7O B6315440 2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine CAS No. 1776113-93-9

2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine

Cat. No. B6315440
M. Wt: 263.23 g/mol
InChI Key: UXSFMPMOTWVIGC-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The compound’s role or use in scientific research or industry would also be mentioned.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of chemical reactions it undergoes, and under what conditions.



Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthetic Pathways and Tautomerism : The compound "2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine" is closely related to a class of compounds studied for their synthetic pathways and tautomerism. Studies have explored the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines with various 2-position substituents, observing significant variations in amino/imino tautomer ratios, identified through NMR methods. These compounds, when treated with benzyl bromide, yield a mixture of N-7- and N6-benzylated products, with reactivity significantly influenced by the nature of the substituents at the C-2 position (Roggen & Gundersen, 2008).

Biological Activity and Structure-Reactivity Relationships : The biological screening of 2-substituted agelasine analogs, which are structurally related to "2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine", indicates that specific substitutions at the 2-position can enhance antimycobacterial and antiprotozoal activity. The introduction of certain functional groups may also improve activity against several cancer cell lines. The study emphasizes the significance of understanding structure-reactivity relationships and the role of substituents in determining the biological activities of these compounds (Roggen et al., 2011).

Synthesis and Antimicrobial Activity : Synthesis techniques, such as the direct reductive amination process, are used to produce related compounds, with specific attention to pyrazole derivatives. These compounds are explored for their potential antimicrobial activities, indicating the relevance of such compounds in developing pharmaceuticals with potential therapeutic benefits (Bawa, Ahmad, & Kumar, 2009).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards, and how to handle and dispose of it safely.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, applications, or studies into the compound’s properties or reactivity.


properties

IUPAC Name

2-fluoro-N-(3-methoxy-1-methylpyrazol-4-yl)-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN7O/c1-18-3-5(9(17-18)19-2)14-8-6-7(13-4-12-6)15-10(11)16-8/h3-4H,1-2H3,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSFMPMOTWVIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)NC2=NC(=NC3=C2NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Planken, DC Behenna, SK Nair… - Journal of Medicinal …, 2017 - ACS Publications
Mutant epidermal growth factor receptor (EGFR) is a major driver of non-small-cell lung cancer (NSCLC). Marketed first generation inhibitors, such as erlotinib, effect a transient …
Number of citations: 78 pubs.acs.org
H Patel, R Pawara, A Ansari, S Surana - European journal of medicinal …, 2017 - Elsevier
EGFR T790M mutation leads to resistance to most of clinically available EGFR TKIs. Third-generation EGFR TKIs against the T790M mutation have been in active clinical development, …
Number of citations: 140 www.sciencedirect.com

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